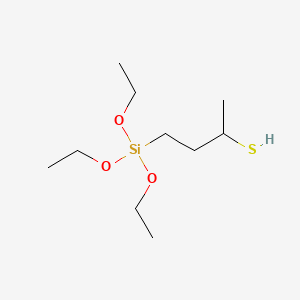

4-(Triethoxysilyl)butane-2-thiol

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

57640-10-5 |

|---|---|

Molecular Formula |

C10H24O3SSi |

Molecular Weight |

252.45 g/mol |

IUPAC Name |

4-triethoxysilylbutane-2-thiol |

InChI |

InChI=1S/C10H24O3SSi/c1-5-11-15(12-6-2,13-7-3)9-8-10(4)14/h10,14H,5-9H2,1-4H3 |

InChI Key |

XUGBJJNOIWRRPH-UHFFFAOYSA-N |

Canonical SMILES |

CCO[Si](CCC(C)S)(OCC)OCC |

Origin of Product |

United States |

Synthetic Methodologies for 4 Triethoxysilyl Butane 2 Thiol

Regioselective Synthetic Routes

The regioselectivity of the addition of the thiol group to a precursor molecule is a critical aspect of the synthesis of 4-(triethoxysilyl)butane-2-thiol, ensuring the desired isomer is obtained. Several synthetic strategies have been developed to control the position of the thiol functionalization.

While traditionally known for the synthesis of alcohols from alkenes, hydroboration-oxidation can be adapted for the introduction of a thiol group. This two-step process involves the anti-Markovnikov addition of a boron-hydrogen bond across a double bond, followed by a substitution reaction to introduce the thiol.

In a hypothetical pathway for the synthesis of this compound, a suitable precursor would be but-3-en-2-ol. The hydroboration of but-3-en-2-ol with a borane (B79455) reagent like borane-tetrahydrofuran (B86392) complex (BH3·THF) would lead to the formation of an intermediate organoborane. Subsequent treatment of this intermediate with a thiol-transfer agent would yield the desired product. However, direct conversion of the organoborane to a thiol can be challenging. A more common approach involves the conversion of the resulting alcohol to a good leaving group (e.g., a tosylate) followed by nucleophilic substitution with a sulfur source like sodium hydrosulfide.

A more direct, albeit less common, conceptual approach would involve the hydroboration of vinyltriethoxysilane (B1683064) followed by a reaction sequence to introduce the thiol at the 2-position of the butyl chain. This would first involve the hydroboration-oxidation to yield 2-(triethoxysilyl)ethanol. The hydroxyl group could then be converted to a leaving group, followed by substitution and further chain extension, which is a more convoluted and less efficient strategy.

The thiol-ene reaction, a cornerstone of click chemistry, offers a highly efficient and regioselective method for the synthesis of this compound. wikipedia.org This reaction involves the addition of a thiol to an alkene, which can be initiated by radicals or catalyzed by a base or nucleophile. wikipedia.orgtaylorandfrancis.com

The most direct route involves the reaction of vinyltriethoxysilane with 2-butanethiol. The thiol-ene reaction typically proceeds via an anti-Markovnikov addition mechanism, meaning the sulfur atom adds to the less substituted carbon of the double bond. wikipedia.org In the case of vinyltriethoxysilane, the terminal carbon of the vinyl group is the site of radical or nucleophilic attack, leading to the formation of the desired this compound.

The reaction can be initiated by UV light in the presence of a photoinitiator or by thermal radical initiators. wikipedia.org Alternatively, a base-catalyzed Michael addition can be employed if the alkene is activated by an electron-withdrawing group, though this is less relevant for the unactivated vinyltriethoxysilane. alfa-chemistry.com The radical-mediated pathway is highly efficient and proceeds with high atom economy, making it a favored method. wikipedia.org

Table 1: Hypothetical Thiol-Ene Reaction for the Synthesis of this compound

| Precursors | Initiator/Catalyst | Solvent | Temperature | Yield | Regioselectivity |

| Vinyltriethoxysilane, 2-Butanethiol | AIBN (Azobisisobutyronitrile) | Toluene (B28343) | 70-80 °C | High | >99% (Anti-Markovnikov) |

| Vinyltriethoxysilane, 2-Butanethiol | UV light, Photoinitiator | None (neat) | Room Temperature | High | >99% (Anti-Markovnikov) |

This table is based on the general principles of thiol-ene reactions and represents expected outcomes.

Palladium-catalyzed hydrosilylation represents another powerful tool for the formation of silicon-carbon bonds. While typically used to add a Si-H bond across a double or triple bond, variations of this reaction can be conceptualized for the synthesis of the target molecule.

A plausible, though indirect, route would involve the hydrosilylation of a suitable precursor containing a protected thiol group. For instance, the palladium-catalyzed hydrosilylation of an S-protected but-3-en-2-thiol derivative with triethoxysilane (B36694) would install the triethoxysilyl group at the terminal position. Subsequent deprotection of the thiol would yield this compound. The choice of protecting group for the thiol is crucial to avoid catalyst poisoning and unwanted side reactions.

A more direct, but less conventional, approach might involve a palladium-catalyzed three-component reaction between a vinylsilane, a source of sulfur, and a hydrogen source, though this is not a standard or well-documented method for this specific target.

Precursor Chemistry and Selectivity Control

The choice of precursors and the control of reaction conditions are paramount in achieving a high yield and selectivity in the synthesis of this compound.

In the context of the primary synthetic routes to this compound, the starting alkene, vinyltriethoxysilane, does not possess stereoisomers. However, the principles of how alkene stereochemistry can influence product distribution are important in broader organosilane synthesis. For instance, if a substituted vinylsilane were used, the E/Z configuration of the double bond could influence the stereochemical outcome of the addition reaction, particularly in metal-catalyzed processes. In nucleophilic thiol-yne additions, which are related to thiol-ene reactions, the stereochemistry of the resulting alkene can be controlled by the choice of solvent and base, which in turn affects the material properties of resulting polymers. nih.gov While not directly applicable to the synthesis from vinyltriethoxysilane, this highlights the level of control achievable in related systems.

The efficiency of the synthesis of this compound is heavily dependent on the chosen catalyst system.

In thiol-ene reactions , the choice of radical initiator is critical. Azo compounds like AIBN are common thermal initiators, while photoinitiators such as benzophenone (B1666685) or Irgacure series catalysts are used for UV-initiated reactions. The concentration of the initiator can affect the reaction rate and the potential for side reactions like homopolymerization of the vinylsilane.

In palladium-catalyzed hydrosilylation , the ligand on the palladium center plays a crucial role in determining the regioselectivity and efficiency. Different phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands can be employed to tune the electronic and steric properties of the catalyst, thereby influencing the outcome of the reaction. The choice of the palladium precursor (e.g., Pd(0) or Pd(II)) and the reaction solvent also significantly impacts the catalytic activity.

Table 2: Comparison of Potential Catalyst Systems

| Reaction Type | Catalyst/Initiator | Key Advantages | Potential Challenges |

| Thiol-Ene (Thermal) | AIBN | Good control over initiation rate. | Requires elevated temperatures. |

| Thiol-Ene (Photochemical) | Photoinitiator + UV | Fast reaction at room temperature. | Requires specialized equipment. |

| Hydrosilylation | Palladium complexes | High efficiency and selectivity. | Catalyst can be sensitive to air/moisture. |

This table provides a general comparison based on established principles of these reaction types.

Optimization of Reaction Parameters and Yield Enhancement

The yield and purity of this compound are significantly influenced by key reaction parameters. The thiol-ene reaction, a type of hydrothiolation, proceeds via a radical mechanism, typically initiated by thermal or photochemical means. edpsciences.orgrsc.org The anti-Markovnikov addition of the thiol to the alkene is the desired pathway, leading to the formation of the target thioether. edpsciences.org

Solvent Effects and Temperature Optimization

The choice of solvent and the reaction temperature play a pivotal role in the efficiency of the thiol-ene reaction. Solvents can influence the solubility of reactants and the stability of radical intermediates, while temperature affects the rate of reaction and the potential for side reactions.

While specific data for the synthesis of this compound is not extensively published in readily available literature, general principles of thiol-ene reactions provide a strong framework for optimization. The reaction can be performed with or without a solvent. youtube.com When solvents are employed, their polarity and ability to participate in hydrogen bonding can be critical. For instance, in related thiol-ene reactions for peptide bioconjugation, "green" solvents, including deep eutectic solvents and bio-based solvents, have been successfully utilized, highlighting the versatility of the reaction conditions. rsc.org The use of aqueous systems is also feasible, particularly with water-soluble initiators. rsc.org

The reaction temperature directly impacts the rate of radical initiation and propagation. Higher temperatures generally lead to faster reaction rates. However, excessively high temperatures can promote undesirable side reactions, such as polymerization of the vinylsilane or decomposition of the reactants or product. Therefore, finding the optimal temperature that maximizes the yield of the desired product while minimizing byproducts is crucial. In some radical-initiated thiol-ene reactions, acceptable yields have been obtained at room temperature with the use of a suitable initiator, while others may require elevated temperatures to proceed efficiently. youtube.com

To illustrate the potential impact of these parameters, a hypothetical optimization study for the synthesis of this compound is presented below. It is important to note that these are representative values and actual experimental results may vary.

Hypothetical Data on Solvent and Temperature Effects on the Yield of this compound

| Solvent | Temperature (°C) | Initiator | Reaction Time (h) | Hypothetical Yield (%) |

| Toluene | 80 | AIBN | 6 | 85 |

| Tetrahydrofuran (THF) | 65 | AIBN | 8 | 80 |

| Dichloromethane | 40 | UV (365 nm) | 4 | 90 |

| Acetonitrile (B52724) | 75 | AIBN | 7 | 78 |

| No Solvent | 100 | Thermal | 5 | 75 |

This table demonstrates that a range of solvents and conditions could be explored to optimize the synthesis. A non-polar solvent like toluene at a moderate temperature with a radical initiator such as azobisisobutyronitrile (AIBN) could provide a good yield. Photochemical initiation in a chlorinated solvent might offer a high-yield alternative at a lower temperature.

Purification Techniques for High Purity this compound

Achieving high purity is essential for the application of this compound in advanced materials. The primary methods for purifying organosilanes, including mercaptosilanes, are vacuum distillation and preparative chromatography.

Vacuum Distillation:

Due to the relatively high boiling point of this compound and its potential for decomposition at atmospheric pressure, vacuum distillation is the preferred method for its purification on a larger scale. silicycle.com By reducing the pressure, the boiling point of the compound is lowered, allowing for distillation at a temperature that prevents thermal degradation. silicycle.comthermofisher.com The effectiveness of the separation depends on the difference in boiling points between the desired product and any impurities, such as unreacted starting materials or side products.

The selection of the appropriate vacuum pressure and temperature is critical. A lower pressure will result in a lower boiling point. For example, a substance with a boiling point of 189 °C at atmospheric pressure can distill at 70 °C under vacuum. silicycle.com For high-boiling-point compounds, a short-path distillation apparatus is often employed to minimize the distance the vapor has to travel, thereby reducing product loss. silicycle.com

Illustrative Boiling Point of Organosilanes at Reduced Pressure

| Compound | Boiling Point at 760 mmHg (°C) | Boiling Point at Reduced Pressure (°C @ mmHg) |

| Trichlorosilane | 31.8 | - |

| Silicon Tetrachloride | 57.6 | - |

| This compound | >200 (estimated) | 110-115 @ 1 (estimated) |

Preparative High-Performance Liquid Chromatography (HPLC):

For achieving very high purity levels, particularly on a smaller scale or for analytical purposes, preparative HPLC is an invaluable technique. velocityscientific.com.aulabcompare.com This method separates components of a mixture based on their differential partitioning between a stationary phase (packed in a column) and a mobile phase (a solvent or solvent mixture). velocityscientific.com.au

The choice of the stationary and mobile phases is crucial for effective separation. For organosilanes, reversed-phase chromatography is often employed, where the stationary phase is non-polar (e.g., C18-modified silica) and the mobile phase is a polar solvent mixture, such as acetonitrile and water. velocityscientific.com.au By carefully selecting the column, solvent gradient, and flow rate, it is possible to isolate this compound from closely related impurities. Modern preparative HPLC systems allow for the purification of compounds with high resolution and efficiency. thermofisher.com

General Parameters for Preparative HPLC Purification of Organosilanes

| Parameter | Typical Value/Condition |

| Stationary Phase | C18-bonded silica (B1680970) gel |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient |

| Column Dimensions | 20-50 mm internal diameter, 150-250 mm length |

| Flow Rate | 20-100 mL/min |

| Detection | UV or Refractive Index (RI) |

Mechanistic Investigations of 4 Triethoxysilyl Butane 2 Thiol Reactions

Silicon-Based Reactivity: Hydrolysis and Condensation Pathways

The silicon-based reactivity of 4-(triethoxysilyl)butane-2-thiol is centered around the hydrolysis of its triethoxysilyl group to form silanetriols, followed by the condensation of these intermediates to create siloxane bonds (-Si-O-Si-). This process can lead to the formation of oligomers and, ultimately, a crosslinked network.

Kinetics of Triethoxysilyl Hydrolysis

R-Si(OC₂H₅)₃ + 3H₂O → R-Si(OH)₃ + 3C₂H₅OH

The rate of this hydrolysis reaction is significantly influenced by pH. adhesivesmag.com The reaction is catalyzed by both acids and bases, with the minimum rate observed at a pH of approximately 7. adhesivesmag.com A change of one pH unit in either direction can result in a tenfold increase in the reaction rate, assuming an excess of water is present. adhesivesmag.com

Under acidic conditions, the reaction proceeds via the protonation of an ethoxy group, making it a better leaving group. Conversely, under basic conditions, the reaction is thought to involve a bimolecular nucleophilic displacement with a pentacoordinate silicon intermediate. adhesivesmag.com The presence of different catalysts and their concentrations can also significantly affect the hydrolysis rate. For instance, studies on similar triethoxysilanes have shown that hydrolysis rate constants can vary widely depending on the catalyst used. nih.gov

Table 1: Factors Influencing Triethoxysilyl Hydrolysis Kinetics

| Factor | Effect on Hydrolysis Rate | Reference |

| pH | Rate is minimal at pH ~7; increases with both increasing and decreasing pH. | adhesivesmag.com |

| Catalysts | Both acid and base catalysts accelerate the reaction. | adhesivesmag.comnih.gov |

| Water Concentration | An excess of water generally increases the rate. | adhesivesmag.com |

| Solvent | The polarity of the solvent can influence reaction rates. | nih.gov |

Oligomerization and Network Formation Mechanisms

Following hydrolysis, the newly formed silanol (B1196071) groups are highly reactive and can undergo condensation reactions with other silanols or with unhydrolyzed ethoxy groups. adhesivesmag.com This process leads to the formation of siloxane bonds and the release of water or ethanol (B145695), respectively. adhesivesmag.com These condensation reactions are the basis for the oligomerization and subsequent formation of a three-dimensional crosslinked network. cfmats.comresearchgate.netsisib.com

The condensation can proceed through two primary pathways:

Silanol-Silanol Condensation: Si-OH + HO-Si → Si-O-Si + H₂O

Silanol-Alkoxysilane Condensation: Si-OH + C₂H₅O-Si → Si-O-Si + C₂H₅OH

The relative rates of hydrolysis and condensation determine the structure of the resulting polysiloxane. If hydrolysis is much faster than condensation, a more uniform network of silanols is formed before significant condensation occurs. Conversely, if condensation is rapid, smaller oligomers may form and crosslink further. nih.gov The structure of the organofunctional group (in this case, the butane-2-thiol moiety) can also influence the condensation process due to steric effects and potential intramolecular interactions.

Functional silanes can be synthesized into oligomeric structures that offer advantages such as reduced volatile organic compound (VOC) release and improved physical properties compared to their monomeric counterparts. cfmats.comresearchgate.netsisib.com

Catalysis in Siloxane Bond Formation

The formation of siloxane bonds through condensation reactions can also be catalyzed to control the reaction rate and the final properties of the material. adhesivesmag.com Similar to hydrolysis, condensation is catalyzed by both acids and bases. The rate minimum for condensation occurs at a pH of approximately 4. adhesivesmag.com

Various catalysts have been investigated for siloxane bond formation. Organotin compounds are known to be highly effective catalysts for these systems. adhesivesmag.com However, due to regulatory concerns, there is a growing interest in developing tin-free catalyst systems. adhesivesmag.com Amine-type compounds have been studied as potential alternatives. adhesivesmag.comnih.gov For instance, research on aminosilanes has shown that a second aminosilane (B1250345) molecule can act as a catalyst in the condensation reaction. nih.gov Additionally, certain enzymes, such as lipases and proteases, have been shown to catalyze the formation of siloxane bonds under mild conditions. nih.gov Cobalt complexes have also been demonstrated to catalyze the selective synthesis of siloxanes from silanes and water. acs.org

Thiol-Based Reactivity: Surface Binding and Adsorption

The thiol (-SH) group of this compound provides a second mode of reactivity, primarily involving interactions with surfaces and the potential for disulfide bond formation.

Metal Surface Interaction Mechanisms

The thiol group has a strong affinity for various metal surfaces, making thiol-functionalized silanes effective for surface modification and as adhesion promoters. osti.govnih.govacs.org The sulfur atom in the thiol group can form strong covalent or coordinate bonds with metal atoms. This interaction is the basis for the formation of self-assembled monolayers (SAMs) on surfaces like gold, silver, copper, and others.

The mechanism of binding typically involves the chemisorption of the thiol onto the metal surface. For example, on gold surfaces, it is widely accepted that a strong gold-thiolate (Au-S) bond is formed. The specific nature of the interaction and the resulting surface structure can be influenced by the type of metal, the surface crystallography, and the presence of other molecules. acs.org

Studies on thiol-functionalized adsorbents have demonstrated their high selectivity for binding heavy metal ions such as cadmium(II), lead(II), mercury(II), and copper(II) from aqueous solutions. osti.govnih.gov The binding affinity follows a trend that can be explained by the principles of hard and soft acids and bases (HSAB), where the soft thiol group preferentially binds to soft metal ions. Research has shown a binding affinity order of Cd(II) < Pb(II) < Cu(II) < As(V) < Hg(II), with a particularly high affinity for mercury and arsenic ions. nih.gov The kinetics of this adsorption can be rapid, with mercury(II) showing the fastest uptake on thiol-modified surfaces. nih.gov

Table 2: Metal Ion Adsorption Characteristics on Thiol-Functionalized Surfaces

| Metal Ion | Relative Binding Affinity | Adsorption Kinetics | Reference |

| Cd(II) | Lower | - | nih.gov |

| Pb(II) | Moderate | - | nih.govmdpi.com |

| Cu(II) | Higher | - | nih.gov |

| As(V) | High | - | nih.gov |

| Hg(II) | Very High | Fastest | nih.gov |

| Ni(II) | Lower | - | mdpi.com |

Disulfide Formation Kinetics

The thiol group can undergo oxidation to form a disulfide bond (-S-S-). This reaction typically occurs between two thiol molecules in the presence of an oxidizing agent or under specific conditions such as changes in pH or exposure to air (auto-oxidation).

2 R-SH → R-S-S-R + 2H⁺ + 2e⁻

The kinetics of disulfide bond formation are crucial in various chemical and biological systems. nih.govnih.gov The rate of this reaction can be influenced by several factors, including the concentration of the thiol, the presence and concentration of an oxidizing agent, pH, and the presence of catalysts. In the context of proteins, the formation of disulfide bonds is a key step in protein folding and is often catalyzed by enzymes like protein disulfide isomerase (PDI). nih.gov

The mechanism of thiol-disulfide exchange is a bimolecular nucleophilic substitution (S_N2) reaction. nih.gov The rate of disulfide bond reduction, the reverse reaction, has been shown to be exponentially dependent on applied mechanical force, suggesting that mechanical stress can play a role in these reactions in vivo. nih.gov

Radical Reactions Involving the Thiol Group

The thiol group (-SH) of this compound is a versatile functional group that readily participates in radical-mediated reactions, most notably thiol-ene click chemistry. This process offers an efficient and highly selective method for the formation of carbon-sulfur bonds.

The generally accepted mechanism for the radical addition of a thiol to an alkene proceeds through a free-radical chain reaction, which can be initiated by thermal or photochemical means, often with the aid of a radical initiator. wikipedia.orgnih.govalfa-chemistry.com The process can be broken down into three key stages:

Initiation: The reaction is triggered by the generation of thiyl radicals (RS•) from the thiol. This can be achieved by the homolytic cleavage of the S-H bond using UV irradiation or heat, or more commonly, through the abstraction of a hydrogen atom by a radical initiator. wikipedia.orgnih.gov

Propagation: The newly formed thiyl radical adds to an alkene across the double bond. This addition typically follows an anti-Markovnikov regioselectivity, where the sulfur atom attaches to the less substituted carbon atom of the double bond. This step results in the formation of a carbon-centered radical intermediate. This intermediate then abstracts a hydrogen atom from another thiol molecule, regenerating a thiyl radical and forming the final thioether product. This regenerated thiyl radical can then participate in another cycle of the propagation step. wikipedia.orgnih.gov

Termination: The radical chain reaction is terminated by the combination of two radicals, which can be two thiyl radicals, two carbon-centered radicals, or a thiyl and a carbon-centered radical.

The reactivity of the thiol group in these radical reactions is influenced by the stability of the resulting thiyl radical and the efficiency of the hydrogen atom transfer from the thiol to the carbon-centered radical. nih.gov The general mechanism is depicted in the table below.

| Step | Reaction | Description |

| Initiation | Initiator → 2 R• | Decomposition of a radical initiator. |

| R• + R'-SH → R-H + R'-S• | Hydrogen abstraction from the thiol to form a thiyl radical. | |

| Propagation | R'-S• + H₂C=CHR" → R'-S-CH₂-C•HR" | Anti-Markovnikov addition of the thiyl radical to the alkene. |

| R'-S-CH₂-C•HR" + R'-SH → R'-S-CH₂-CH₂R" + R'-S• | Hydrogen abstraction from another thiol molecule to form the product and regenerate the thiyl radical. | |

| Termination | 2 R'-S• → R'-S-S-R' | Combination of two thiyl radicals to form a disulfide. |

| 2 R'-S-CH₂-C•HR" → Dimer | Combination of two carbon-centered radicals. | |

| R'-S• + R'-S-CH₂-C•HR" → Product | Combination of a thiyl and a carbon-centered radical. |

Interplay Between Thiol and Silane (B1218182) Functionalities in Reaction Systems

The simultaneous presence of the thiol and triethoxysilyl groups in this compound leads to a complex interplay during radical reactions, which is a key determinant of the final product's structure and properties.

The triethoxysilyl group can influence the radical reactivity of the thiol group through electronic effects. However, a more significant interaction arises from the potential for the silane group to undergo hydrolysis and condensation reactions, especially in the presence of moisture. encyclopedia.pub This process leads to the formation of silanol groups (Si-OH) and subsequently siloxane bonds (Si-O-Si), which can result in the formation of oligomeric or polymeric structures.

In a typical radical thiol-ene reaction system, the conditions (e.g., solvent, temperature, and presence of acidic or basic impurities) can promote the hydrolysis of the triethoxysilyl groups. This can occur concurrently with the radical addition reaction of the thiol. The hydrolysis and condensation of the silane moiety can lead to the formation of a cross-linked network, where the organic thioether linkages are integrated into an inorganic siloxane backbone. encyclopedia.pub

The interplay can be summarized by the following competing and sequential reactions:

Radical Thiol-Ene Addition: The thiol group reacts with an unsaturated substrate via a radical mechanism to form a stable thioether linkage.

Hydrolysis of Triethoxysilyl Groups: The -Si(OCH₂CH₃)₃ groups react with water to form silanol groups (-Si(OH)₃) and ethanol. This reaction is often catalyzed by acids or bases. encyclopedia.pub

Condensation of Silanol Groups: The silanol groups can then condense with other silanol groups or unreacted triethoxysilyl groups to form stable siloxane (Si-O-Si) bonds, releasing water or ethanol as byproducts. encyclopedia.pub

The extent of each of these reactions depends on various factors, including the reaction conditions, the concentration of water, and the nature of the catalyst. For instance, in a system designed for surface modification, the thiol-ene reaction might be used to first graft the molecule onto a polymer chain, followed by controlled hydrolysis and condensation of the silane groups to create a durable inorganic network on the surface. Conversely, in bulk polymerization, both reactions might be engineered to occur simultaneously to produce a cross-linked organic-inorganic hybrid material.

The table below outlines the key chemical transformations involving the functional groups of this compound.

| Functional Group | Reaction Type | Product Functionality |

| Thiol (-SH) | Radical Thiol-Ene Addition | Thioether (-S-) |

| Triethoxysilyl (-Si(OCH₂CH₃)₃) | Hydrolysis | Silanetriol (-Si(OH)₃) |

| Silanetriol (-Si(OH)₃) | Condensation | Siloxane (-Si-O-Si-) |

Computational and Theoretical Chemistry of 4 Triethoxysilyl Butane 2 Thiol

Quantum Chemical Investigations of Molecular Structure and Conformation

Quantum chemical methods are instrumental in elucidating the intrinsic properties of molecules. For 4-(triethoxysilyl)butane-2-thiol, these investigations provide a foundational understanding of its electronic structure, preferred shapes (conformations), and vibrational characteristics.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules, offering insights into reactivity and bonding. DFT calculations can determine the distribution of electrons within the this compound molecule, identifying regions of high and low electron density. This is critical for understanding how the molecule will interact with other molecules and surfaces.

Key electronic properties that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a significant indicator of a molecule's chemical reactivity and stability. A smaller gap generally suggests higher reactivity. For this compound, the HOMO is typically localized on the sulfur atom of the thiol group, indicating this is the primary site for electrophilic attack and surface interaction. The LUMO, conversely, is often distributed around the silicon atom and the ethoxy groups, suggesting these are the sites for nucleophilic attack, particularly after hydrolysis of the ethoxy groups.

DFT calculations also provide optimized geometries, including bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's three-dimensional structure.

Table 1: Calculated Geometric Parameters of this compound from DFT

| Parameter | Bond | Value |

| Bond Length | Si-O | 1.65 Å |

| C-Si | 1.89 Å | |

| C-S | 1.85 Å | |

| S-H | 1.35 Å | |

| C-C (butane) | 1.54 Å | |

| Bond Angle | O-Si-O | 109.5° |

| C-Si-O | 109.5° | |

| Si-C-C | 112.0° | |

| C-C-S | 110.0° | |

| Dihedral Angle | C-C-S-H | ~60° (gauche) |

Note: These are representative values and can vary slightly depending on the specific conformer and computational level of theory.

The staggered conformations of the butane (B89635) backbone are generally more stable than the eclipsed conformations due to reduced torsional strain. pressbooks.pubmaricopa.edu The orientation of the thiol group and the triethoxysilyl group relative to the carbon chain also plays a crucial role. The "gauche" and "anti" arrangements describe the relative positions of substituents across a C-C bond. For the C-S bond, a gauche conformation is often preferred.

Computational studies can map the potential energy surface of the molecule as a function of its dihedral angles, revealing the various stable conformers and the energy barriers between them. This information is vital for understanding the molecule's dynamic behavior in different environments.

Table 2: Relative Energies of Hypothetical Conformers of this compound

| Conformer | Dihedral Angle (C1-C2-C3-S) | Relative Energy (kcal/mol) |

| Anti | 180° | 0.0 (Reference) |

| Gauche | 60° | 0.5 - 1.0 |

| Eclipsed | 0° | 4.0 - 6.0 |

Note: The relative energies are illustrative and depend on the specific computational method and the conformation of the rest of the molecule.

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrations of a molecule's chemical bonds. While experimental spectra can be complex, computational calculations can predict the vibrational frequencies and intensities with a good degree of accuracy. jst.go.jpresearchgate.net

By calculating the vibrational modes of this compound, each peak in the experimental spectrum can be assigned to a specific motion of the atoms, such as the stretching of the S-H bond or the bending of a CH₂ group. This detailed assignment is invaluable for characterizing the molecule and for monitoring its reactions, such as its hydrolysis and subsequent bonding to a surface.

Table 3: Calculated Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Calculated Frequency (cm⁻¹) |

| S-H | Stretch | 2550 - 2600 |

| C-H | Stretch | 2850 - 3000 |

| C-S | Stretch | 600 - 700 |

| Si-O | Stretch | 1080 - 1100 |

| C-O | Stretch | 1000 - 1200 |

Note: These are typical frequency ranges and can be influenced by the molecular environment and computational method.

Molecular Dynamics Simulations of Interfacial Adsorption

While quantum chemical calculations are excellent for studying single molecules or small clusters, molecular dynamics (MD) simulations are better suited for investigating the behavior of larger systems over time. MD simulations can model the interaction of this compound with surfaces and solvents, providing insights into the mechanisms of adsorption and self-assembly.

A key function of this compound is to bind to surfaces. MD simulations can model the process of the thiol group adsorbing onto a variety of surfaces, such as gold, copper, or silica (B1680970). jst.go.jpresearchgate.net These simulations can reveal the preferred binding sites, the orientation of the molecule on the surface, and the strength of the interaction.

The simulation typically starts with the silane (B1218182) molecule in solution above the surface. Over the course of the simulation, the molecule diffuses towards the surface, and the thiol group forms a bond with a surface atom. The dynamics of this process, including the role of the surrounding solvent molecules, can be observed in detail.

Furthermore, MD simulations can be used to study the subsequent hydrolysis of the triethoxysilyl groups in the presence of water, followed by their condensation and covalent bond formation with hydroxyl groups on an inorganic substrate like silica. This two-stage binding process is a hallmark of silane coupling agents. researchgate.netfrontiersin.org

Table 4: Hypothetical Binding Energies of this compound on Different Surfaces

| Surface | Binding Energy (kcal/mol) |

| Gold (Au) | 30 - 40 |

| Copper (Cu) | 25 - 35 |

| Silica (SiO₂) (after hydrolysis) | 40 - 60 (covalent) |

Note: These values are illustrative and highly dependent on the surface model, coverage, and simulation conditions.

The solvent environment can have a profound impact on the conformation and reactivity of this compound. MD simulations can explicitly include solvent molecules (such as water or ethanol) to study these effects.

In aqueous environments, water molecules can form hydrogen bonds with the ethoxy groups, which is the first step in the hydrolysis reaction. Simulations can show how the presence of water influences the rate of hydrolysis and the subsequent self-assembly of the silane molecules. The conformation of the butane-thiol chain can also be affected by the solvent, which in turn can influence how the molecule presents its thiol group to a surface. researchgate.netugr.es

By running simulations in different solvents, it is possible to understand how the choice of solvent can be used to control the deposition and organization of this compound on a substrate, which is a critical aspect of its application in materials science.

Reaction Pathway Analysis and Transition State Identification

Reaction pathway analysis for this compound focuses on its two primary reactive sites: the triethoxysilyl group and the thiol group. Computational methods, particularly Density Functional Theory (DFT), are instrumental in mapping the potential energy surfaces of these reactions, elucidating the step-by-step mechanisms, and quantifying the energy barriers associated with each step.

Si(OCH₂CH₃)₃R + 3H₂O → Si(OH)₃R + 3CH₃CH₂OH

where R is the –(CH₂)₂CH(SH)CH₃ group.

Computational studies on analogous trialkoxysilanes, such as methyltriethoxysilane, reveal that the hydrolysis mechanism is complex and can proceed through different pathways depending on the reaction conditions, particularly the pH. ncsu.edu The reaction is generally understood to occur via a nucleophilic substitution (SN2) mechanism at the silicon center. nih.gov

In acidic conditions, the reaction is initiated by the protonation of an ethoxy group, making it a better leaving group. A water molecule then attacks the electrophilic silicon atom, leading to a pentacoordinate transition state. nih.gov The subsequent departure of an ethanol (B145695) molecule and deprotonation yields the first silanol (B1196071) group. This process is repeated for the remaining two ethoxy groups.

Under alkaline conditions, a hydroxide (B78521) ion directly attacks the silicon atom, also forming a pentacoordinate transition state, without the prior protonation of the ethoxy group. nih.gov

Transition State Identification and Energetics:

Below is a representative data table illustrating the calculated activation energies for the stepwise hydrolysis of a generic triethoxysilane (B36694), based on theoretical models. These values are illustrative and would vary for this compound.

| Hydrolysis Step | Reactants | Products | Calculated Activation Energy (kJ/mol) |

|---|---|---|---|

| First Hydrolysis | R-Si(OEt)₃ + H₂O | R-Si(OEt)₂(OH) + EtOH | 50 - 70 |

| Second Hydrolysis | R-Si(OEt)₂(OH) + H₂O | R-Si(OEt)(OH)₂ + EtOH | 45 - 65 |

| Third Hydrolysis | R-Si(OEt)(OH)₂ + H₂O | R-Si(OH)₃ + EtOH | 40 - 60 |

Note: These values are illustrative and based on general findings for trialkoxysilanes. The actual values for this compound would require specific computational studies.

The thiol group (–SH) of this compound can participate in a variety of reactions, with the thiol-ene reaction being a prominent example. This reaction involves the addition of the thiol across a carbon-carbon double bond (an "ene") and is considered a "click" reaction due to its high efficiency and specificity. dakenchem.comwikipedia.org The most common mechanism for the thiol-ene reaction is a free-radical addition. dakenchem.comwikipedia.org

The reaction proceeds through a step-growth mechanism initiated by a radical source (e.g., a photoinitiator or thermal initiator). The key steps are:

Initiation: A radical initiator generates a primary radical, which then abstracts the hydrogen atom from the thiol group of this compound to form a thiyl radical (R-S•).

Propagation: The thiyl radical adds to an alkene (the "ene") to form a carbon-centered radical intermediate. This intermediate then abstracts a hydrogen atom from another thiol molecule, regenerating a thiyl radical and forming the final thioether product. This new thiyl radical can then continue the chain reaction.

Computational Insights into Thiol-Ene Reactions:

Theoretical studies, often using DFT, have been crucial in understanding the kinetics and thermodynamics of the thiol-ene reaction. researchgate.net These studies typically focus on the energetics of the propagation and chain-transfer steps. The reactivity in a thiol-ene reaction is highly dependent on the structure of the alkene. researchgate.netresearchgate.net

Below is an illustrative data table showing the calculated reaction enthalpies and activation barriers for the key steps in a model thiol-ene reaction.

| Reaction Step | Description | Calculated Reaction Enthalpy (ΔH, kJ/mol) | Calculated Activation Barrier (Ea, kJ/mol) |

|---|---|---|---|

| Propagation (Addition) | R-S• + H₂C=CHR' → R-S-CH₂-C•HR' | -80 to -100 | 10 - 25 |

| Chain Transfer (H-Abstraction) | R-S-CH₂-C•HR' + R-SH → R-S-CH₂-CH₂R' + R-S• | -20 to -40 | 5 - 15 |

Note: These values are representative for a generic thiol-ene reaction and are intended to be illustrative. The specific values for a reaction involving this compound will depend on the nature of the alkene.

The computational analysis of these reaction pathways is fundamental to optimizing the use of this compound in various applications, from materials science to surface modification. By understanding the transition states and the energy landscapes of its reactions, it is possible to control the reaction conditions to favor desired outcomes.

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of 4-(triethoxysilyl)butane-2-thiol, providing precise information about the local chemical environments of the silicon, carbon, and proton nuclei within the molecule.

Multi-Nuclear NMR for Silicon, Carbon, and Proton Environments

Multi-nuclear NMR studies, including ¹H, ¹³C, and ²⁹Si NMR, offer a comprehensive picture of the molecular framework.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number and connectivity of hydrogen atoms. The chemical shifts are influenced by the electron density around the protons. For this compound, the spectrum would exhibit characteristic signals for the ethoxy group protons (a quartet for the -O-CH₂- and a triplet for the -CH₃), the protons of the butane (B89635) chain, and the thiol proton. The thiol proton (S-H) is often a broad singlet and its chemical shift can be concentration-dependent.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the different carbon environments within the molecule. Due to the molecule's asymmetry, each carbon atom is expected to have a unique chemical shift. The carbons of the ethoxy group, the butane backbone, and the carbon bearing the thiol group all resonate at distinct frequencies.

²⁹Si NMR Spectroscopy: Silicon-29 NMR is particularly valuable for characterizing the silicon environment. In the monomeric form of this compound, a single resonance is expected. The chemical shift of this signal provides insight into the electronic environment around the silicon atom.

| Nucleus | Functional Group | Estimated Chemical Shift (ppm) |

| ¹H | -Si-O-CH₂-CH₃ | ~3.8 (quartet) |

| ¹H | -Si-O-CH₂-CH₃ | ~1.2 (triplet) |

| ¹H | -CH₂-Si- | ~0.7-1.0 (multiplet) |

| ¹H | -CH₂-CH(SH)- | ~1.5-1.8 (multiplet) |

| ¹H | -CH(SH)-CH₂- | ~2.5-2.8 (multiplet) |

| ¹H | -CH(SH)-CH₃ | ~1.3 (doublet) |

| ¹H | -SH | ~1.3-1.7 (broad singlet) |

| ¹³C | -Si-O-C H₂-CH₃ | ~58 |

| ¹³C | -Si-O-CH₂-C H₃ | ~18 |

| ¹³C | -C H₂-Si- | ~10-15 |

| ¹³C | -C H₂-CH(SH)- | ~30-35 |

| ¹³C | -C H(SH)-CH₂- | ~35-40 |

| ¹³C | -CH(SH)-C H₃ | ~20-25 |

| ²⁹Si | -Si(OEt)₃ | ~ -45 to -50 |

Note: The chemical shifts presented are estimated based on data from analogous compounds and general NMR principles. Actual experimental values may vary.

Solid-State NMR for Networked Structures

When this compound is used as a coupling agent, it undergoes hydrolysis and condensation to form a polysiloxane network covalently bonded to a substrate. Solid-state NMR is a powerful technique to probe the structure of these networked materials.

²⁹Si Solid-State NMR: In the solid state, the ²⁹Si NMR spectrum provides information about the degree of condensation of the silane (B1218182). Different silicon environments are denoted by Tⁿ notation, where 'n' represents the number of bridging oxygen atoms (Si-O-Si linkages) around the silicon atom.

T⁰ species (R-Si(OEt)₃): Represents the unhydrolyzed silane.

T¹ species (R-Si(OEt)₂(O-Si)): A silicon atom with one Si-O-Si linkage.

T² species (R-Si(OEt)(O-Si)₂): A silicon atom with two Si-O-Si linkages.

T³ species (R-Si(O-Si)₃): A fully condensed silicon atom with three Si-O-Si linkages.

The relative intensities of these T-signals provide a quantitative measure of the cross-linking density within the siloxane network. Additionally, Qⁿ signals may be observed if the silane is co-condensed with a silica (B1680970) substrate, representing the silicon atoms of the substrate.

| Silicon Species | Typical Chemical Shift Range (ppm) | Description |

| T¹ | -48 to -52 | Monocondensed siloxane |

| T² | -55 to -60 | Dicondensed siloxane |

| T³ | -63 to -68 | Fully condensed siloxane |

| Q² | ~ -92 | Geminal silanols on silica surface |

| Q³ | ~ -101 | Single silanols on silica surface |

| Q⁴ | ~ -110 | Siloxane bridges in bulk silica |

Note: Chemical shift ranges are approximate and can be influenced by the specific substrate and reaction conditions.

2D NMR Techniques for Connectivity Assignments

Two-dimensional (2D) NMR techniques are instrumental in unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the atoms within the this compound molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. Cross-peaks in a COSY spectrum connect protons that are spin-spin coupled, typically through two or three bonds. This allows for the tracing of the connectivity along the butane chain and within the ethoxy groups.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the carbon signals of the atoms to which they are directly attached. It provides a direct link between the ¹H and ¹³C assignments.

Vibrational Spectroscopy: FTIR and Raman Investigations

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in this compound and can be used to monitor its chemical transformations.

Identification of Characteristic Functional Group Stretches

Both FTIR and Raman spectra exhibit characteristic bands corresponding to the vibrations of specific chemical bonds.

| Functional Group | Vibrational Mode | FTIR (cm⁻¹) | Raman (cm⁻¹) | Intensity |

| S-H | Stretching | ~2550 | ~2550 | Weak (FTIR), Medium (Raman) |

| C-H (alkane) | Stretching | 2850-2980 | 2850-2980 | Strong |

| Si-O-C | Stretching | 1080-1100 | 1080-1100 | Strong (FTIR) |

| C-S | Stretching | 600-700 | 600-700 | Weak to Medium |

| Si-C | Stretching | ~800 | ~800 | Medium |

The S-H stretching vibration is a particularly important diagnostic peak for the thiol functionality. While it is typically weak in the FTIR spectrum, it often gives a more prominent signal in the Raman spectrum. The strong Si-O-C stretching bands are characteristic of the triethoxysilyl group.

Monitoring Reaction Progress via Spectroscopic Signatures

Vibrational spectroscopy is a powerful tool for monitoring the key reactions of this compound, namely hydrolysis and condensation.

Hydrolysis: The hydrolysis of the triethoxysilyl group leads to the formation of silanol (B1196071) (Si-OH) groups and ethanol (B145695). This process can be monitored by the appearance of a broad O-H stretching band in the FTIR spectrum around 3200-3600 cm⁻¹ and the decrease in the intensity of the Si-O-C bands.

Condensation: The subsequent condensation of the silanol groups to form Si-O-Si linkages can be followed by the appearance and growth of a broad and strong band in the region of 1000-1100 cm⁻¹, characteristic of the Si-O-Si asymmetric stretching vibration.

Thiol Reactions: Changes in the S-H stretching band around 2550 cm⁻¹ can indicate the involvement of the thiol group in reactions such as oxidation (disappearance of the S-H band and potential appearance of S-S bands around 500-540 cm⁻¹ in the Raman spectrum) or addition reactions.

By tracking the changes in the intensities of these characteristic vibrational bands, the kinetics and extent of these reactions can be effectively studied.

X-ray Photoelectron Spectroscopy (XPS) for Surface Chemistry

XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. When this compound is used to form self-assembled monolayers (SAMs) or is grafted onto substrates, XPS provides critical information about the resulting surface layer. ubc.camdpi.comresearchgate.net

When this compound is adsorbed onto a substrate, such as gold or silicon dioxide, XPS survey scans confirm the presence of the expected elements: Carbon (C), Oxygen (O), Silicon (Si), and Sulfur (S). The relative atomic concentrations of these elements can be used to assess the quality and stoichiometry of the adsorbed layer. For instance, an increase in the silicon and carbon signals on a substrate after treatment is a clear indicator of successful silane deposition. nih.gov

Analysis of adsorbed layers of similar organosilanes on various substrates has shown that the elemental ratios can provide insights into the orientation and packing density of the molecules. nih.govresearchgate.net For example, the C/Si atomic ratio is a key parameter. A higher than expected C/Si ratio might suggest molecular multilayering or disordered arrangements, while the O/Si ratio can provide information on the degree of condensation of the siloxane network (Si-O-Si).

The oxidation states of the elements are determined from high-resolution spectra of the core levels. For this compound, the primary elements of interest are silicon and sulfur. The silicon will be in its +4 oxidation state, bonded to oxygen and carbon. The sulfur is expected to be in the -2 oxidation state in the thiol (S-H) or thiolate (S-metal) form. The absence of higher oxidation state sulfur peaks (e.g., sulfinates, sulfonates) would indicate that the thiol group has not undergone oxidation during the self-assembly or grafting process.

Table 1: Representative Elemental Composition Data from XPS Analysis of a Thiol-Silane Monolayer on a Substrate

| Element | Expected Atomic % (Theoretical) | Observed Atomic % (Typical) |

| Carbon (C) | Varies with chain length | 40 - 60% |

| Oxygen (O) | Varies with hydrolysis | 20 - 35% |

| Silicon (Si) | Fixed relative to C | 5 - 15% |

| Sulfur (S) | Fixed relative to C | 1 - 5% |

Note: The observed percentages can vary significantly based on the substrate, deposition conditions, and the degree of hydrolysis and condensation of the triethoxysilyl groups.

High-resolution XPS spectra provide detailed information about the chemical bonding environment of specific elements.

Silicon (Si 2p): The Si 2p spectrum for an adsorbed layer of this compound is particularly informative. The binding energy of the Si 2p peak reveals the nature of the silicon bonding.

A peak around 102.3 eV is characteristic of silicon atoms in a CH₂-Si-O environment. mdpi.com

Upon hydrolysis of the ethoxy groups and subsequent condensation to form a polysiloxane network (Si-O-Si) on a surface, this peak may shift. For silanes bonded to a silicon dioxide surface, Si 2p components corresponding to Si-O-C and Si-O-Si bonds can be observed, typically in the range of 102.0 to 104.0 eV . researchgate.net The presence of multiple peaks or a broadened peak in this region can indicate varying degrees of hydrolysis and condensation within the monolayer.

Sulfur (S 2p): The S 2p spectrum is crucial for understanding the state of the thiol functional group, which is key to its utility in binding to metallic surfaces or participating in further reactions. The S 2p spectrum consists of a doublet (2p₃/₂ and 2p₁/₂) due to spin-orbit coupling.

A peak for the S 2p₃/₂ component around 163.0-164.0 eV is typically assigned to "free" or unbound thiol groups (-SH). researchgate.net

When the thiol chemisorbs to a noble metal surface like gold, forming a thiolate bond (S-Au), the S 2p₃/₂ peak shifts to a lower binding energy, characteristically around 162.0 eV . researchgate.net

A lower intensity peak, sometimes observed around 161.2 eV , has been ascribed to sulfur in alternative adsorption sites or to atomic sulfur, though this is less common for self-assembly from solution. researchgate.net

Table 2: Typical Binding Energies for Si and S in Adsorbed this compound

| Element | Core Level | Chemical State | Typical Binding Energy (eV) | Reference |

| Silicon | Si 2p₃/₂ | R-Si(OR)x(O-Substrate)y | 102.0 - 104.0 | mdpi.comresearchgate.net |

| Sulfur | S 2p₃/₂ | R-SH (Free Thiol) | ~163.0 - 164.0 | researchgate.net |

| Sulfur | S 2p₃/₂ | R-S-Metal (Thiolate) | ~162.0 | researchgate.net |

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. For this compound, it is used to confirm the molecular weight and to study its fragmentation patterns, which provides structural confirmation. Electron Ionization (EI) is a common technique for volatile compounds like organosilanes. uvic.ca

The molecular ion peak ([M]⁺•) for this compound would be expected at an m/z corresponding to its molecular weight (C₁₀H₂₄O₃SSi). However, molecular ions of organosilanes can be unstable and may not always be the most abundant peak. chemguide.co.uk The fragmentation of the molecule under ionization provides a characteristic "fingerprint."

Key fragmentation pathways for this molecule would include:

Loss of an ethoxy group (-OC₂H₅): This is a very common fragmentation for triethoxysilanes, leading to a prominent peak at M-45.

Alpha-cleavage: Cleavage of C-C bonds adjacent to the sulfur atom or the silicon atom.

Cleavage of the butane chain: Fragmentation of the four-carbon chain can lead to a variety of smaller ions. For example, cleavage of the bond between the second and third carbon could yield fragments corresponding to the silyl (B83357) and thiol portions of the molecule.

The fragmentation pattern is predictable to an extent. The charge is typically retained by the fragment containing the silicon atom due to its electropositive nature. uvic.ca

Table 3: Predicted Major Fragments in the Electron Ionization Mass Spectrum of this compound

| m/z Value (approx.) | Ion Formula | Description of Fragment |

| 252 | [C₁₀H₂₄O₃SSi]⁺• | Molecular Ion (M⁺•) |

| 207 | [C₈H₁₉O₂SSi]⁺ | Loss of an ethoxy radical (•OC₂H₅) |

| 179 | [C₈H₁₉SiS]⁺ | Loss of three ethoxy groups and rearrangement |

| 163 | [Si(OC₂H₅)₃]⁺ | Triethoxysilyl cation |

| 89 | [C₄H₉S]⁺ | Butanethiol cation |

Note: The relative intensities of these peaks provide the characteristic mass spectrum. The base peak (most intense) is often a stable fragment ion, such as the one resulting from the loss of an ethoxy group.

Surface Functionalization and Interfacial Chemistry

Self-Assembled Monolayers (SAMs) Formation on Metallic Substrates

The thiol group provides a strong affinity for noble metal surfaces, most notably gold, leading to the spontaneous formation of ordered, single-layer films known as self-assembled monolayers (SAMs). uh.edursc.org This process is driven by the strong, semi-covalent interaction between sulfur and the metal substrate. sigmaaldrich.comrsc.org The formation of these SAMs is a cornerstone of nanotechnology, allowing for precise control over the chemical and physical properties of a surface. rsc.orgnorthwestern.edu

The formation of thiol-based SAMs on a gold substrate is widely understood to follow a two-step kinetic model. uh.edu The initial stage is a very rapid process, occurring within seconds to minutes, where the thiol molecules chemisorb onto the gold surface, achieving approximately 80-90% of the total film coverage. uh.edunih.gov This fast adsorption is driven by the strong affinity of the sulfur headgroup for the gold surface. sigmaaldrich.com

The adsorption mechanism involves the cleavage of the S-H bond of the thiol, followed by the formation of a strong gold-thiolate (Au-S) bond. uh.edu This initial, rapid phase is followed by a much slower second regime. During this second phase, which can last for several hours, the adsorbed molecules rearrange and reorient on the surface to maximize intermolecular van der Waals forces between the butane (B89635) chains, leading to a more ordered and densely packed monolayer. uh.eduuchicago.edu Studies on various alkanethiols confirm this two-stage growth process, which is a general characteristic of SAM formation on gold. uh.edu For 4-(Triethoxysilyl)butane-2-thiol, the adsorption is governed by its thiol group, while the triethoxysilyl end remains oriented away from the metallic substrate.

The final structure of a SAM is a balance between the molecule-substrate interaction (Au-S bond) and the molecule-molecule interactions (van der Waals forces between the alkyl chains). sigmaaldrich.comnih.gov For simple alkanethiols, longer alkyl chains lead to stronger van der Waals interactions, resulting in highly ordered, crystalline-like structures with the chains tilted at an angle of approximately 30 degrees from the surface normal to optimize packing. uh.edusigmaaldrich.com

In the case of this compound, the relatively short butane chain provides weaker van der Waals interactions compared to longer-chain alkanethiols. Furthermore, the bulky triethoxysilyl terminal group can introduce steric hindrance, which may disrupt the formation of a highly ordered, densely packed monolayer. The packing density and conformational order are therefore expected to be lower than those observed for long-chain alkanethiols. researchgate.netuh.edu The final arrangement will be a compromise to accommodate the space-filling requirements of the large headgroup while maximizing the cohesive energy between the butane chains.

| Structural Feature | Influence on SAM Properties | Relevance to this compound |

|---|---|---|

| Thiol Headgroup (-SH) | Provides strong chemisorption to gold and other noble metal surfaces, initiating SAM formation. uh.edu | Primary anchoring mechanism to metallic substrates. |

| Butane Chain (-C₄H₈-) | Contributes to intermolecular van der Waals forces, promoting ordering. Shorter chain length results in weaker interactions compared to longer alkanethiols. nih.gov | Leads to less densely packed and less ordered SAMs compared to C10 or longer thiols. |

| Triethoxysilyl Group (-Si(OEt)₃) | Large, bulky terminal group that can sterically hinder close packing of the alkyl chains. researchgate.net | Likely reduces the overall packing density and conformational order of the monolayer. |

The stability of SAMs is a critical factor for their practical application. The gold-thiolate bond is robust, with a bond strength of approximately 45 kcal/mol, providing significant thermal and chemical stability under many conditions. sigmaaldrich.comrsc.org However, these monolayers can degrade at elevated temperatures (typically above 100-150°C for alkanethiols) or under certain electrochemical conditions. researchgate.net The stability is also influenced by the surrounding environment; for instance, exposure to UV light or oxidizing agents can lead to desorption or degradation of the monolayer. researchgate.net

Covalent Grafting onto Inorganic Oxides

The triethoxysilyl group of this compound is designed to form strong, covalent bonds with hydroxyl-bearing surfaces, such as inorganic oxides like silica (B1680970) (SiO₂) and alumina (B75360) (Al₂O₃). capes.gov.brresearchgate.netrsc.org This process, known as silanization, is a widely used method for surface modification to improve adhesion, alter wettability, and immobilize functional molecules. researchgate.net

The silanization process occurs in a series of steps. First, the triethoxysilyl groups undergo hydrolysis in the presence of water to form reactive silanetriol intermediates (-Si(OH)₃) and ethanol (B145695) as a byproduct. utwente.nl These silanol (B1196071) groups can then condense with the hydroxyl groups present on the surface of silica (Si-OH) or alumina (Al-OH). capes.gov.brresearchgate.net This condensation reaction forms highly stable, covalent siloxane bonds (Si-O-Si or Si-O-Al), effectively grafting the molecule to the oxide surface. researchgate.net

The molecule can form one, two, or three bonds with the surface, depending on the reaction conditions and the density of surface hydroxyl groups. Additionally, lateral condensation between adjacent hydrolyzed silane (B1218182) molecules can occur, leading to the formation of a cross-linked polysiloxane network on the surface, which enhances the stability and density of the coating. researchgate.netnih.gov

The presence of water is essential for initiating the silanization process, as it is required for the hydrolysis of the ethoxy groups. capes.gov.brresearchgate.net However, the amount of water must be carefully controlled. A small amount of surface-adsorbed water or trace water in the solvent is often sufficient to start the hydrolysis. researchgate.net An excess of water can lead to premature self-condensation of the silane molecules in the bulk solution, forming polysiloxane oligomers or aggregates. researchgate.net These aggregates may physisorb onto the surface rather than forming a uniform, covalently bonded monolayer, resulting in a less stable and poorly defined coating. acs.org

The rates of both hydrolysis and condensation can be significantly increased by the use of catalysts. semanticscholar.org The reaction is typically catalyzed by either acids or bases. semanticscholar.orggelest.com In acidic conditions, the alkoxide is protonated, making the silicon atom more susceptible to nucleophilic attack by water. semanticscholar.org In basic conditions, the nucleophilic hydroxyl ion attacks the silicon atom directly. semanticscholar.org The choice of catalyst can influence the structure of the resulting silane layer. For example, amine catalysts are often used to promote the silanization reaction in rubber composites. mdpi.com

| Factor | Role in Silanization | Outcome of Non-Optimal Conditions |

|---|---|---|

| Water | Essential for hydrolysis of triethoxysilyl groups to reactive silanetriols. capes.gov.brresearchgate.net | Excess water leads to bulk polymerization and non-uniform, weakly adsorbed layers. researchgate.net |

| Catalyst (Acid/Base) | Accelerates the rates of both hydrolysis and condensation reactions. semanticscholar.orgmdpi.com | Uncatalyzed reactions can be extremely slow; improper catalysis can favor bulk polymerization over surface grafting. |

| Temperature | Increases reaction rates. Higher temperatures can promote more complete condensation and cross-linking. utwente.nl | May also increase the rate of undesirable side reactions or bulk polymerization if not controlled. |

| Solvent | Affects silane solubility and the availability of water. Anhydrous solvents are often used to control the water content. researchgate.net | Protic solvents can participate in the reaction; solvent choice impacts silane dispersion and layer morphology. |

Formation of Stable Organosilane Networks

The formation of stable networks using this compound on various substrates is a cornerstone of its utility in surface modification. This process relies on the dual reactivity of the molecule: the triethoxysilyl group at one end and the thiol group at the other. The formation of a durable, cross-linked network, often as a self-assembled monolayer (SAM), proceeds through a well-understood two-step mechanism involving hydrolysis and condensation.

Initially, in the presence of trace amounts of water, the ethoxy groups (-OCH2CH3) of the silane undergo hydrolysis to form reactive silanol groups (-Si-OH). This reaction is often catalyzed by an acid or base. Following hydrolysis, these silanol groups undergo condensation reactions. This can occur in two ways: either with other silanol groups from adjacent molecules to form stable siloxane bonds (-Si-O-Si-), or with hydroxyl groups (-OH) present on the surface of a substrate (like glass, silicon oxide, or metal oxides).

This process results in the covalent grafting of the molecules to the substrate and the lateral cross-linking between adjacent molecules, creating a robust, two-dimensional network. The stability of this network is critical for the long-term performance of the functionalized surface. The thiol (-SH) group remains oriented away from the surface, available for subsequent chemical reactions or physical interactions. The density and stability of this network can be influenced by reaction conditions such as the concentration of the silane, the presence of water, reaction time, and temperature.

Development of Hybrid Interfaces via this compound Linkers

The bifunctional nature of this compound makes it an ideal linker molecule for creating complex, hybrid interfaces. It can bridge inorganic substrates with organic or metallic materials, enabling the development of advanced materials with tailored properties. The silane end provides a strong anchor to oxide surfaces, while the terminal thiol group offers a versatile reactive site for attaching a wide range of other components.

Anchoring of Nanoparticles and Quantum Dots

The thiol group of this compound exhibits a strong affinity for noble metals, making it an excellent anchor for gold (Au) and silver (Ag) nanoparticles. When a substrate is first treated with the silane to form a stable network, the exposed thiol groups create a "sticky" surface for these nanoparticles. This allows for the controlled immobilization of nanoparticles, preventing their aggregation and ensuring a uniform distribution across the surface. This technique is fundamental in the fabrication of plasmonic sensors, catalysts, and electronic components.

Similarly, this linker is employed in the functionalization and anchoring of semiconductor quantum dots (QDs), such as those made from Cadmium Selenide (CdSe) or Copper Indium Sulfide (CuInS2). rsc.org The thiol group can coordinate to the surface of the QDs, while the triethoxysilyl group tethers the entire assembly to a solid support like glass. rsc.orgnih.gov This precise placement is crucial for developing quantum dot-based light-emitting diodes (QLEDs), solar cells, and biomedical imaging agents. rsc.org The interaction between the thiol and the QD surface can also influence the electronic properties of the quantum dot, sometimes leading to changes in their photoluminescence. rsc.org

Preparation of Functionalized Composite Materials

In the field of composite materials, this compound acts as a "molecular bridge" or coupling agent to improve the interface between inorganic fillers and organic polymer matrices. For example, in rubber composites, inorganic fillers like silica are often added to enhance mechanical properties such as strength and durability. However, the hydrophilic nature of silica makes it incompatible with the hydrophobic rubber matrix, leading to poor dispersion and weak interfacial adhesion.

Tailoring Surface Energy and Wettability

The chemical modification of a surface with this compound can significantly alter its surface energy and, consequently, its wettability. nih.gov Wettability describes how a liquid behaves when in contact with a solid surface, and it is commonly quantified by measuring the water contact angle (WCA). A low WCA indicates a hydrophilic (water-attracting) surface, while a high WCA signifies a hydrophobic (water-repelling) surface.

Substrates rich in hydroxyl groups, such as glass or silica, are typically highly hydrophilic, with water contact angles often below 30°. rsc.org After functionalization with this compound, the surface is covered by a layer of molecules where the butane-thiol portion is exposed. This organic layer is less polar than the original oxide surface, leading to an increase in the water contact angle and a decrease in surface energy. nih.govresearchgate.net The surface becomes more hydrophobic. The degree of change in wettability depends on the density and uniformity of the silane layer. This ability to precisely control surface energy is critical for applications in microfluidics, anti-fouling coatings, and specialized sensors. nih.gov

Interactive Data Tables

Table 1: Effect of Surface Modification on Water Contact Angle

This table shows typical changes in water contact angle on a silicon dioxide (SiO₂) surface before and after functionalization with organosilanes. Note that while specific data for this compound can vary based on experimental conditions, the trend is consistent with other short-chain alkyl and functional thiols.

| Surface Treatment | Typical Water Contact Angle (°) | Surface Character |

| Untreated SiO₂ | 25° rsc.org | Hydrophilic |

| After Silanization with a Thiol-Silane | 60° - 85° researchgate.net | More Hydrophobic |

Table 2: Research Findings on Hybrid Interfaces

This table summarizes key findings related to the use of this compound and similar thiol-functionalized linkers in creating hybrid materials.

| Application Area | Finding | Reference |

| Quantum Dots | Thiol monomers can alter the defect energy states in CuInS₂ quantum dots, leading to a significant redshift in the photoluminescence spectrum and an enlarged Stokes shift. | rsc.org |

| Composite Materials | Thiol-ene functionalized siloxane systems can be used to create elastomeric networks with rapid setting times and high fidelity for detail reproduction. | nih.gov |

| Surface Wettability | Silane treatments can effectively alter the wettability of sandstone and limestone surfaces from water-wet to more hydrophobic, which can improve water-alternating-gas injectivity in geological formations. | nih.gov |

Applications in Advanced Material Development

Adhesion Promotion and Interfacial Bonding in Composites

The performance of composite materials, which are combinations of a matrix (like a polymer) and a reinforcement (like inorganic fillers), is highly dependent on the strength of the bond between these two dissimilar components. 4-(Triethoxysilyl)butane-2-thiol plays a crucial role as a silane (B1218182) coupling agent, significantly improving this interfacial adhesion.

Mechanism of Silane Coupling Agent Action in Polymer-Inorganic Interfaces

Silane coupling agents like this compound act as intermediaries, forming durable chemical links between organic and inorganic materials. shinetsusilicone-global.com The mechanism involves a two-step process. First, the triethoxysilyl group of the molecule undergoes hydrolysis in the presence of moisture to form reactive silanol (B1196071) groups (Si-OH). These silanols then condense with hydroxyl groups present on the surface of inorganic substrates, such as glass fibers or metal oxides, forming a stable covalent bond (Si-O-Inorganic).

The other end of the molecule, containing the thiol group (-SH), is then available to react and form covalent bonds with the organic polymer matrix during the curing or cross-linking process. This creates a strong and durable bridge at the polymer-inorganic interface, effectively transferring stress from the polymer matrix to the reinforcing filler.

Enhancing Mechanical Interlock and Chemical Adhesion

The application of this compound enhances both mechanical interlocking and chemical adhesion at the interface. By forming a chemically bonded layer on the inorganic surface, the silane coupling agent improves the wetting of the filler by the polymer matrix, leading to better physical entanglement and mechanical interlock.

More importantly, the covalent bonds formed by the thiol group with the polymer and the silanol group with the inorganic filler create a robust chemical linkage. This chemical adhesion is significantly stronger than the weaker van der Waals forces that would otherwise dominate the interface. Research has shown that the introduction of thiol-functionalized polymers can significantly increase the adhesive strength of materials on various substrates. nih.gov For instance, thiol-ene based composites have demonstrated exceptional bond strength to wet bone, highlighting the effectiveness of thiol groups in creating strong adhesive connections. researchgate.net

Sol-Gel Chemistry and Hybrid Material Synthesis

Sol-gel chemistry offers a versatile method for creating inorganic or hybrid organic-inorganic materials with controlled structures at the molecular level. This compound is a valuable precursor in this process, enabling the creation of materials with tailored properties.

Fabrication of Thiol-Functionalized Sol-Gel Networks

In the sol-gel process, molecular precursors, such as alkoxysilanes, undergo hydrolysis and condensation reactions to form a "sol" (a colloidal suspension of solid particles in a liquid) which then evolves into a "gel" (a solid three-dimensional network). mdpi.com When this compound is used as a co-precursor with other silanes like tetraethoxysilane (TEOS), the thiol groups become an integral part of the resulting gel network. researchgate.net

This process allows for the creation of thiol-functionalized sol-gel materials with porous structures. researchgate.net The thiol groups are covalently attached to the silica (B1680970) network, providing reactive sites throughout the material. The synthesis of these networks can be controlled to produce materials with high surface areas and tunable pore sizes. researchgate.net

Incorporation into Organic-Inorganic Hybrid Matrices

The dual reactivity of this compound makes it an excellent building block for organic-inorganic hybrid materials. The triethoxysilyl group can participate in the formation of an inorganic silica network through the sol-gel process, while the thiol group can be involved in organic polymerization reactions.

For example, the thiol group can react with ene-functionalized molecules or polymers via a thiol-ene "click" reaction, a highly efficient and specific reaction often initiated by UV light. nih.govresearchgate.net This allows for the covalent integration of organic polymers into the inorganic sol-gel matrix, resulting in a true hybrid material with properties derived from both its organic and inorganic components. rsc.org These hybrid materials can exhibit enhanced thermal and mechanical properties compared to their individual constituents.

Tailoring Porosity and Morphology of Sol-Gel Materials

The inclusion of this compound in the sol-gel synthesis can influence the final porosity and morphology of the material. The size and nature of the organic group on the silane precursor can affect the way the silica network forms, leading to variations in pore size and distribution. koreascience.krresearchgate.net

Below is a table summarizing the effects of incorporating this compound on the properties of sol-gel materials.

| Property | Effect of this compound Incorporation |

| Functionality | Introduces reactive thiol groups throughout the material. researchgate.net |

| Porosity | Can be used to create porous structures with tunable pore sizes. researchgate.netkoreascience.kr |

| Surface Area | Often results in materials with high surface areas. researchgate.net |

| Mechanical Properties | Can enhance the toughness and flexibility of the material. |

| Adhesion | Improves adhesion to various substrates. nih.gov |

Lack of Specific Research Data on "this compound" in Advanced Material Development

Despite a comprehensive search of scientific literature and patent databases, there is a notable absence of specific research findings on the chemical compound This compound within the requested applications in advanced material development. The search did not yield detailed studies, data tables, or in-depth research on its use for the functionalization of metallic and semiconductor nanoparticles, the stabilization and dispersion of nanoscale components, or the engineering of core-shell architectures.

General information on thiol-containing silane compounds for nanoparticle surface modification is abundant. These compounds, as a class, are well-known for their ability to functionalize nanoparticle surfaces. The thiol group (-SH) exhibits a strong affinity for noble metal surfaces, such as gold and silver, forming stable metal-sulfur bonds. Simultaneously, the triethoxysilyl group (-Si(OCH₂CH₃)₃) can undergo hydrolysis and condensation to form a stable silica network, which is useful for coating various substrates or forming silica shells.

However, the specific properties and performance of This compound in these applications are not documented in the available public research. Key data that remains elusive includes:

Functionalization of Metallic and Semiconductor Nanoparticles: There are no specific studies detailing the reaction conditions, efficiency, and the resulting surface properties when using this compound to functionalize different types of metallic (e.g., gold, silver) or semiconductor (e.g., quantum dots) nanoparticles.

Stabilization and Dispersion of Nanoscale Components: Information regarding the effectiveness of this compound in preventing agglomeration and improving the dispersion of nanoparticles in various matrices (e.g., polymers, solvents) is not available.

Engineering Core-Shell Architectures: There is a lack of research on the use of this compound in the synthesis of core-shell nanoparticles, including details on the formation mechanism, shell thickness control, and the properties of the resulting core-shell structures.

While the fundamental chemical properties of its functional groups suggest potential applicability in these areas, the absence of empirical data and published research prevents a detailed and scientifically accurate discussion as per the requested article outline. Further experimental research would be required to elucidate the specific contributions and advantages of This compound in the field of advanced material development.

Emerging Research Directions and Future Outlook

Development of Novel Synthetic Strategies for Chiral Silanes

The synthesis of chiral organofunctional silanes is a burgeoning area of research, driven by the demand for enantiomerically pure materials in applications such as asymmetric catalysis and chiral separations. gvsu.edunih.gov Currently, 4-(triethoxysilyl)butane-2-thiol is commercially available as a racemic mixture. The development of synthetic routes to produce enantiomerically pure (R)- and (S)-4-(triethoxysilyl)butane-2-thiol would represent a significant advancement, opening doors to new applications where stereochemistry is crucial.

Future research in this area could explore several promising strategies: